![molecular formula C10H12O3 B1346572 2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 2211-94-1](/img/structure/B1346572.png)
2-[(4-Methoxyphenoxy)methyl]oxirane
Overview
Description
2-[(4-Methoxyphenoxy)methyl]oxirane, also known as 2,3-Epoxypropyl p-methoxyphenyl ether or Glycidyl 4-methoxyphenyl ether, is an epoxy monomer with the molecular formula C10H12O3 (IUPAC name: Oxirane, [(4-methoxyphenoxy)methyl]-) . Structurally, it consists of an oxirane (epoxide) ring substituted with a methoxyphenoxymethyl group. This compound is characterized by its low melt viscosity, making it suitable for applications requiring high fluidity during processing, such as in microelectronics encapsulation, epoxy resins, coatings, and adhesives .
Crystallographic studies reveal a monoclinic crystal system (space group Pc) with unit cell parameters:
Preparation Methods
Synthetic Routes
Base-Catalyzed Epoxidation Using Epichlorohydrin
This is one of the most common methods for synthesizing 2-[(4-Methoxyphenoxy)methyl]oxirane. The reaction involves the use of a base to catalyze the epoxidation of a precursor alcohol.
- Reactants:
- 4-Methoxyphenol
- Epichlorohydrin
- Sodium hydroxide (as a base)
- Mechanism:
- The reaction begins with the deprotonation of 4-methoxyphenol by sodium hydroxide to form the phenoxide ion.
- The phenoxide ion reacts with epichlorohydrin to form an intermediate.
- Cyclization of the intermediate leads to the formation of the oxirane ring.
- Conditions:
- Reaction temperature: Typically maintained at moderate levels to prevent side reactions.
- Solvent: Water or an organic solvent like ethyl acetate.
- Yield: High yields are reported under optimized conditions.
Reaction Equation:
$$
\text{C}7\text{H}8\text{O}2 + \text{C}3\text{H}5\text{ClO} \xrightarrow[\text{NaOH}]{\text{Solvent}} \text{C}{10}\text{H}{12}\text{O}3
$$
Industrial Continuous Flow Synthesis
For large-scale production, continuous flow reactors are used to enhance efficiency and scalability.
- Catalysts: Industrial methods may employ specialized catalysts for higher selectivity.
- Automation: Automated systems ensure precise control over temperature, pressure, and reactant flow rates.
- Purification: Advanced purification techniques such as distillation or chromatography are applied to achieve high-purity products.
Reaction Conditions and Optimization
Reaction Parameters
The synthesis process is sensitive to several parameters that affect yield and purity:
- Temperature: Controlled to avoid decomposition of intermediates.
- pH: Maintained within an optimal range for base-catalyzed reactions.
- Reaction Time: Excessive reaction time can lead to side products.
Solvent Selection
Common solvents include:
- Ethyl acetate: Facilitates separation and purification.
- Water: Used in aqueous base-catalyzed reactions.
Alternative Methods
Use of Other Epoxidizing Agents
Instead of epichlorohydrin, other epoxidizing agents such as peracids or hydrogen peroxide can be used in specific cases. These methods may offer advantages in terms of environmental safety or reaction simplicity but are less common industrially.
Data Table: Reaction Summary
Parameter | Details |
---|---|
Reactants | 4-Methoxyphenol, Epichlorohydrin |
Catalyst/Base | Sodium hydroxide |
Solvent | Water or ethyl acetate |
Temperature Range | Moderate (e.g., 50–85°C) |
Reaction Time | Typically 0.5–2 hours |
Yield | High (up to 92% under optimized conditions) |
Notes on Preparation
Purity Considerations: The final product's purity is critical for its applications in organic synthesis and industrial processes, necessitating thorough purification steps such as washing with brine and drying over magnesium sulfate.
Safety Precautions: Proper handling of reactive agents like epichlorohydrin is essential due to its potential toxicity and volatility.
Scalability: While lab-scale synthesis focuses on precision, industrial methods prioritize cost-effectiveness and environmental compliance.
Biological Activity
2-[(4-Methoxyphenoxy)methyl]oxirane, also known as (2S)-2-[(4-methoxyphenoxy)methyl]oxirane, is a compound characterized by its epoxide structure, which includes a three-membered cyclic ether known as an oxirane ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of approximately 180.2 g/mol. The compound belongs to the class of aromatic ethers and epoxides, and while its primary applications have been in organic synthesis, emerging research suggests potential biological activities worth exploring.
Potential Biological Properties
The biological activity of this compound has not been extensively studied; however, there are indications that it may exhibit significant pharmacological properties. The presence of the oxirane ring and the aromatic methoxy group suggest potential interactions with biological macromolecules, which could lead to various biological activities such as:
- Antitumor Activity : Epoxides are known to interact with nucleophilic sites in DNA and proteins, potentially leading to antitumor effects.
- Antibacterial and Antifungal Properties : Compounds containing epoxide groups often demonstrate antibacterial and antifungal activities due to their reactivity with microbial cellular components.
Interaction with Protein Kinase C
Research indicates that this compound may modulate protein kinase C (PKC), an enzyme crucial for cell signaling pathways related to cancer and other diseases. Structural variations in this compound can influence its binding affinity to PKC, suggesting its potential as a lead compound for therapeutic development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its potential biological activity:
Ongoing Research Directions
Current investigations are focusing on:
- Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with PKC and other cellular targets.
- Therapeutic Applications : Exploring its potential use in cancer therapy or as an antibacterial agent through further synthesis and testing of derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(4-Methoxyphenoxy)methyl]oxirane to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic epoxide ring-opening or glycidylation of 4-methoxyphenol derivatives. For example, analogous compounds like 2-[(4-fluorophenoxy)methyl]oxirane are synthesized via Williamson ether synthesis using epichlorohydrin and substituted phenols under alkaline conditions (e.g., NaOH, 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . Reaction time (12–24 hrs) and stoichiometric control of epichlorohydrin are critical to minimize side products like di-epoxides .
Q. Which spectroscopic techniques are most effective for characterizing the epoxide group and aromatic substituents in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The epoxide protons (δ 3.1–4.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. Aromatic protons from the 4-methoxyphenoxy moiety appear as doublets (δ 6.7–7.2 ppm) .
- IR Spectroscopy : Epoxide ring C-O-C stretching (1250–950 cm⁻¹) and methoxy C-O (2850–2800 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂O₃ at m/z 192.15) from fragmentation patterns .
Q. How can chromatographic methods be optimized to separate this compound from its synthetic byproducts?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts like unreacted phenols or di-epoxides. For GC-MS analysis, derivatization (e.g., silylation) enhances volatility. TLC (silica, 7:3 hexane/ethyl acetate) with iodine staining provides rapid purity checks .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, nitro-substitution) influence the reactivity of this compound derivatives?
- Methodological Answer :
- Computational modeling (DFT, Gaussian 09) predicts regioselectivity by analyzing LUMO localization on the epoxide .
Q. What computational strategies predict the regioselectivity of ring-opening reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic attacks at either epoxide carbon. Solvent effects (e.g., DMSO vs. THF) are modeled using the PCM framework. For example, methoxy groups at the para position direct nucleophiles to the less hindered epoxide carbon due to steric and electronic effects .
Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?
- Methodological Answer :
- Acidic Conditions : Epoxide ring undergoes acid-catalyzed hydrolysis to diols (e.g., 1,2-diol derivatives at pH < 3) .
- Basic Conditions : Base-induced polymerization occurs above 100°C, forming polyether networks .
- Thermal Stability : TGA-DSC shows decomposition onset at ~200°C, with volatilization peaks at 298.8°C (consistent with boiling point data) .
Q. What in vitro assays evaluate the cytotoxicity of this compound derivatives for pharmacological applications?
- Methodological Answer :
- MTT Assay : Tests mitochondrial activity in HEK-293 or HepG2 cells exposed to 0.1–100 µM derivatives for 24–48 hrs.
- ROS Detection : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress induced by epoxide metabolites .
- SAR studies correlate substituent electronegativity (e.g., fluoro > methoxy) with increased cytotoxicity .
Q. Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) of this compound analogs?
- Methodological Answer : Cross-validate data using pure standards and controlled conditions. For example, boiling points for analogs like 2-[(4-ethenylphenoxy)methyl]oxirane vary between 298.8°C (experimental) and 290–305°C (predicted via Antoine equation). Calorimetry (DSC) under inert atmosphere reduces oxidative degradation artifacts .
Q. Experimental Design
Q. What strategies minimize diastereomer formation during asymmetric synthesis of chiral this compound derivatives?
- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s salen-Co(III)) for kinetic resolution during epoxidation. Polarimetry and chiral HPLC (Chiralpak AD-H column) confirm enantiomeric excess (>95%) .
Q. How can photooxidation pathways of this compound be studied under UV irradiation?
- Methodological Answer : Irradiate solutions (acetonitrile/water) with UV-C (254 nm) and monitor degradation via LC-MS. Trapping experiments with TEMPO identify radical intermediates. Quantum yield calculations compare photostability to fluorinated analogs .
Q. Structural and Functional Analysis
Q. What role does the methoxy group play in the electronic structure of this compound?
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural Features
Physical and Chemical Properties
Key Research Findings
Steric and Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the oxirane ring, while electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity .
Odor Modulation: Substitution on methyl eugenol derivatives alters odor profiles (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane vs. 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol) .
Polymer Compatibility : Bulky substituents (e.g., naphthalene in ) reduce crystallinity, improving compatibility in composite materials.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305536 | |
Record name | 4-Methoxyphenyl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-94-1 | |
Record name | 4-Methoxyphenyl glycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-(2,3-epoxypropoxy)-4-methoxy- | |
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Record name | 2211-94-1 | |
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Record name | 2211-94-1 | |
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Record name | 4-Methoxyphenyl glycidyl ether | |
Source | EPA DSSTox | |
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Record name | 2,3-epoxypropyl 4'-methoxyphenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.958 | |
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Record name | 2-[(4-Methoxyphenoxy)methyl]oxirane | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY25P7XTV5 | |
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Retrosynthesis Analysis
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